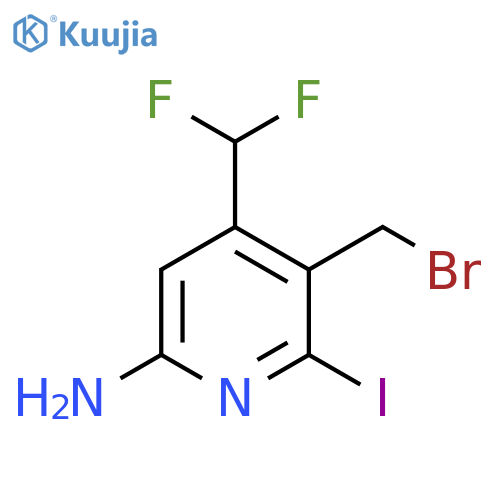

Cas no 1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine)

1803671-39-7 structure

商品名:6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine

CAS番号:1803671-39-7

MF:C7H6BrF2IN2

メガワット:362.941219806671

CID:4854485

6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine

-

- インチ: 1S/C7H6BrF2IN2/c8-2-4-3(6(9)10)1-5(12)13-7(4)11/h1,6H,2H2,(H2,12,13)

- InChIKey: XWQPDCDSRXQUHW-UHFFFAOYSA-N

- ほほえんだ: IC1C(CBr)=C(C(F)F)C=C(N)N=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 38.9

6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029068263-1g |

6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine |

1803671-39-7 | 97% | 1g |

$1,534.70 | 2022-04-02 |

6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

4. Water

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬